molecular formula C16H16BrNO2 B250036 5-bromo-N-phenyl-2-propoxybenzamide

5-bromo-N-phenyl-2-propoxybenzamide

Cat. No.: B250036
M. Wt: 334.21 g/mol
InChI Key: OSWFJKRSRRMHFF-UHFFFAOYSA-N
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Description

5-Bromo-N-phenyl-2-propoxybenzamide is a benzamide derivative characterized by a bromine atom at the 5-position of the benzene ring, a propoxy group (-OCH₂CH₂CH₃) at the 2-position, and an N-phenyl substituent on the amide nitrogen. The bromine and propoxy groups likely influence electronic properties, lipophilicity, and steric interactions, which are critical for biological activity or material performance .

Properties

Molecular Formula

C16H16BrNO2

Molecular Weight

334.21 g/mol

IUPAC Name

5-bromo-N-phenyl-2-propoxybenzamide

InChI

InChI=1S/C16H16BrNO2/c1-2-10-20-15-9-8-12(17)11-14(15)16(19)18-13-6-4-3-5-7-13/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

OSWFJKRSRRMHFF-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-bromo-N-phenyl-2-propoxybenzamide with analogous benzamide derivatives from the provided evidence. Key differences in substituents, molecular formulas, and molecular weights are highlighted.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (Target) - Br (5-position)
- OCH₂CH₂CH₃ (2-position)
- N-Ph
C₁₆H₁₆BrNO₂ ~333.9 Propoxy enhances lipophilicity; N-phenyl enables π-π interactions.
Propyl 5-bromo-2-chlorobenzamide - Br (5-position)
- Cl (2-position)
- N-propyl
C₁₀H₁₁BrClNO 276.56 Chloro substituent increases electronegativity; N-propyl reduces steric hindrance.
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide - Br (5-position)
- F (2-position)
- N-(2-methoxyphenyl)
C₁₄H₁₁BrFNO₂ 324.15 Fluorine improves metabolic stability; methoxyphenyl adds electron-donating effects.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropoxy]benzamide - Br (4-position)
- F (5-position)
- N-(2-Cl-6-F-Ph)
- CF₃-propoxyl
C₁₇H₁₀BrClF₅NO₂ 481.62 Trifluoropropyl and multiple halogens enhance hydrophobicity and resistance to oxidation.
5-Bromo-2-methoxy-N-[3-(6-methylbenzoxazol-2-yl)phenyl]benzamide - Br (5-position)
- OCH₃ (2-position)
- N-(benzoxazolyl-phenyl)
C₂₂H₁₇BrN₂O₃ 437.29 Benzoxazolyl group introduces rigidity and potential for hydrogen bonding.

Key Differences and Implications

Fluorine substituents (e.g., in ) enhance metabolic stability and electronegativity, which may improve binding affinity in biological targets compared to bromine or propoxy groups.

Steric and π-π Interactions :

  • The N-phenyl group in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in N-propyl analogs (e.g., ).
  • Bulkier substituents, such as the benzoxazolyl group in , introduce steric hindrance, which could limit binding to narrow enzyme pockets.

Synthetic Accessibility :

  • The trifluoropropyl group in requires specialized synthesis routes, whereas propoxy and methoxy groups (e.g., ) are more straightforward to introduce.

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